molecular formula C9H12N2OS B1486768 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098044-93-8

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486768
CAS No.: 2098044-93-8
M. Wt: 196.27 g/mol
InChI Key: ALLNTWLMHXLKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound for research and development purposes. It belongs to the pyrimidinone chemical class, a nitrogen-containing heterocyclic scaffold of significant interest in medicinal and agrochemical research . Pyrimidine derivatives are fundamental building blocks in organic chemistry and are widely utilized in the design and synthesis of novel active molecules . Compounds featuring the 2-(methylthio)pyrimidin-4(3H)-one core have been identified as key intermediates in discovery research. For instance, structurally similar analogs have been investigated as inhibitors of essential bacterial enzymes, such as lysyl tRNA synthetase (LysRS), for the development of new therapeutics against infections like tuberculosis . The cyclopropylmethyl substituent in this specific derivative is a valuable structural motif, often incorporated to fine-tune the physicochemical properties, metabolic stability, and biological activity of lead molecules . Researchers can employ this compound as a versatile building block for further chemical exploration, including Suzuki coupling reactions and functional group interconversions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-13-9-10-7(4-6-2-3-6)5-8(12)11-9/h5-6H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLNTWLMHXLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one, also known by its CAS number 7043-06-3, is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. This compound exhibits significant biological activity, primarily as an inhibitor of the HIV-1 reverse transcriptase and cyclin-dependent kinase 2 (CDK2), making it a subject of interest in drug development.

  • Molecular Formula: C8H10N2OS
  • Molecular Weight: 182.243 g/mol
  • CAS Number: 7043-06-3

This compound acts through multiple mechanisms:

  • HIV-1 Reverse Transcriptase Inhibition :
    • This compound serves as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), effectively blocking the enzyme's function. By inhibiting RT, it prevents the conversion of viral RNA into DNA, disrupting the viral replication cycle and reducing HIV load in infected cells.
  • CDK2 Inhibition :
    • The compound also inhibits cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression. This inhibition leads to apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells.

Antiviral Activity

The antiviral properties of this compound have been demonstrated in several studies:

  • Reduction of Viral Load : In vitro studies have shown that treatment with this compound significantly reduces the replication of HIV in infected cell lines, thereby highlighting its potential as an antiretroviral agent.

Anticancer Activity

The anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation:

  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death. This effect is particularly pronounced in breast and colorectal cancer cell lines.
Cell Line Effect Mechanism
MCF-7Induces apoptosisCDK2 inhibition
HCT-116Reduces proliferationCDK2 inhibition
HIV-infectedDecreases viral replicationHIV-1 RT inhibition

Study on HIV Inhibition

A study conducted by BenchChem reported that this compound effectively inhibited HIV-1 replication in laboratory settings, demonstrating a promising reduction in viral load when administered to infected cells.

Research on Cancer Cell Lines

In research focusing on cancer treatment, this compound was shown to inhibit CDK2 activity, leading to cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the importance of CDK inhibitors in managing tumor growth and progression .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrimidin-4(3H)-One Derivatives

The following table compares 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one with structurally similar compounds, focusing on substituents, synthetic routes, yields, and reported biological activities.

Compound Name Substituents (Position) Synthesis Method Yield Key Findings References
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 6-Methyl, 2-Methylthio Methylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or CH₃I >90% Anticonvulsant activity in MES and scPTZ models; high solubility in DMF
6-Ethyl-2-(methylthio)pyrimidin-4(3H)-one 6-Ethyl, 2-Methylthio Alkylation of 6-ethyl-2-thioxo derivative with CH₃I in NaOH/EtOH 75% Structural confirmation via NMR; no explicit bioactivity reported
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one 6-Methoxymethyl, 2-Methylthio Supplier-synthesized (method unspecified) N/A High purity (≥95%); commercial availability for further studies
6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one 6-Chloromethyl, 2-Methylthio Undisclosed synthetic route N/A Molecular formula C₆H₇ClN₂OS; potential reactivity for further derivatization
2-(Cyclopropylmethyl)-6-((3-fluorobenzyl)thio)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cyclopropylmethyl (position 2), Fluorobenzylthio (position 6) Alkylation with cyclopropylmethyl bromide (Method B) 36.8% ALDH1A subfamily inhibition; HRMS and NMR validated structure

Key Observations:

Synthetic Flexibility : Methylthio groups at position 2 are commonly introduced via alkylation of thiol precursors (e.g., using CH₃I or dimethyl sulfate). Cyclopropylmethyl groups, as seen in , require specialized alkylating agents (e.g., cyclopropylmethyl bromide) but may result in lower yields (36.8%) compared to simpler alkyl substituents .

Biological Activity: 6-Methyl derivatives exhibit anticonvulsant activity, with substituents like methyl or aryl groups enhancing efficacy in seizure models .

Physicochemical Properties :

  • Methoxymethyl and chloromethyl substituents at position 6 may alter solubility and reactivity. For example, 6-(methoxymethyl) derivatives are commercially available with high purity, while chloromethyl groups offer sites for further functionalization .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the pyrimidin-4(3H)-one core.
  • Introduction of the methylthio group at the 2-position.
  • Installation of the cyclopropylmethyl substituent at the 6-position.

The synthetic routes generally proceed through intermediates such as 2-amino-4-chloropyrimidine derivatives, ketoesters, or substituted pyrimidinones, using nucleophilic substitution, cyclocondensation, and functional group transformations.

Preparation from Ketoester and Guanidine Derivatives

A classical approach involves the condensation of a ketoester with a guanidine derivative to form the pyrimidinone ring:

Step Description Conditions Key Reagents Reference
1 Reaction of ketoester with guanidine derivative Reflux in ethanol, 6-24 h (preferably ~16 h) Ketoester (formula 1), guanidine (formula 2), ethanol
2 Isolation of 2-amino-4-hydroxypyrimidine intermediate Conventional isolation -
3 Conversion to 4-chloropyrimidine derivative Reaction with phosphorus oxychloride (POCl3), reflux 30 min - 8 h POCl3
4 Substitution at 6-position via nucleophilic substitution Reaction with cyclopropylamine or cyclopropylmethyl nucleophile, base Potassium hydroxide or potassium tert-butoxide

This method allows for the selective chlorination at the 4-position, which can then be displaced by nucleophiles, including cyclopropylmethyl groups, to yield the target compound.

Microwave-Assisted Domino Michael Addition–Cyclocondensation

A modern, efficient method utilizes microwave irradiation to accelerate the synthesis of 2,6-disubstituted pyrimidinones:

Step Description Conditions Key Reagents Yield Reference
1 Michael addition of S-methylisothiourea to ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate Microwave irradiation at 120 °C for 20 min in DMF or t-BuOH, with Na2CO3 base Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate, S-methylisothiourea sulfate, Na2CO3 52-54%
2 Intramolecular cyclocondensation forming pyrimidin-4(3H)-one ring In situ during microwave step - -

This method is advantageous for its speed and moderate to good yields. The microwave-assisted protocol was optimized to avoid long conventional heating times and improve product isolation.

Functional Group Transformations and Substituent Introduction

  • Methylthio Group Introduction: The methylthio substituent at the 2-position is typically introduced via reaction with S-methylisothiourea or related sulfur-containing nucleophiles during the cyclocondensation step.

  • Cyclopropylmethyl Group Introduction: The 6-position substituent is introduced by nucleophilic substitution of a 6-chloropyrimidine intermediate with cyclopropylmethylamine or via alkylation reactions.

  • Oxidation and Further Modifications: Sulfur substituents can be oxidized to sulfoxides or sulfones if needed, but sulfides (methylthio) are preferred for stability and biological activity.

Summary Table of Key Preparation Parameters

Parameter Method 1: Ketoester + Guanidine Method 2: Microwave-Assisted Domino Notes
Starting Materials Ketoester, guanidine derivative Ethyl 4-(tetrahydro-2H-pyran-2-yloxy)but-2-ynoate, S-methylisothiourea sulfate Both allow introduction of methylthio group
Reaction Conditions Reflux in ethanol, 6-24 h Microwave irradiation, 120 °C, 20 min Microwave method is faster
Key Reagents for 6-Position Substitution Cyclopropylamine or nucleophile Post-cyclization substitution Requires chloropyrimidine intermediate
Yield Moderate to good (varies) 52-54% isolated yield Microwave method yields isolated product directly
Advantages Well-established, scalable Rapid, energy-efficient Microwave method avoids long heating

Research Findings and Observations

  • The microwave-assisted method significantly reduces reaction time from hours to minutes while maintaining comparable yields, demonstrating efficiency in synthesizing 2,6-disubstituted pyrimidinones with methylthio and cyclopropylmethyl groups.

  • The use of chlorinating agents such as phosphorus oxychloride is crucial for activating the pyrimidine ring for nucleophilic substitution at the 6-position.

  • The choice of base (potassium hydroxide or potassium tert-butoxide) and solvent affects the substitution efficiency and purity of the final compound.

  • Methylthio substituents confer stability and biological activity, with sulfide forms preferred over sulfoxides or sulfones for cellular stability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one?

The synthesis typically involves alkylation of a pyrimidinone precursor . For example, alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) yields intermediates like 2-methylthio derivatives. Subsequent substitution with cyclopropylmethyl groups can be achieved via nucleophilic displacement under elevated temperatures (140°C) in polar aprotic solvents like DMF or dioxane . Optimization of reaction time, solvent choice, and stoichiometry is critical for yields >75%. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.

Basic: Which analytical techniques are essential for characterizing this compound?

1H NMR spectroscopy is critical for confirming substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and methylthio groups at δ 2.5–3.0 ppm). Chromatographic-mass spectrometry (GC-MS/LC-MS) validates molecular mass and purity, while elemental analysis confirms stoichiometry (±0.3% deviation). For advanced structural elucidation, X-ray crystallography resolves stereoelectronic effects of the cyclopropyl group, and IR spectroscopy identifies key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data for pyrimidinone derivatives?

Contradictions often arise from variability in substituent effects or assay conditions. For example, anticonvulsant activity in structurally similar compounds (e.g., 2-arylaminopyrimidines) depends on electron-withdrawing/donating groups at specific positions . To address discrepancies:

  • Conduct dose-response studies to establish EC₅₀/IC₅₀ values under standardized protocols.
  • Use computational docking (e.g., AutoDock Vina) to compare binding affinities across derivatives.
  • Validate in multiple preclinical models (e.g., maximal electroshock vs. pentylenetetrazole tests) to confirm mechanism-specific effects .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Salt formation (e.g., HCl or sodium salts) or co-crystallization with hydrophilic coformers (e.g., cyclodextrins) can enhance aqueous solubility. For bioavailability:

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) at the 4-oxo position.
  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves plasma stability.
  • LogP optimization : Replace the methylthio group with polar substituents (e.g., sulfoxide) while retaining activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key SAR insights include:

  • Cyclopropylmethyl group : Enhances metabolic stability compared to linear alkyl chains.
  • Methylthio vs. methylsulfonyl : Sulfur oxidation state modulates electron density and target binding (e.g., kinase inhibition).
  • Heterocyclic substitutions : Replacing the pyrimidinone core with thienopyrimidinone (as in –8) alters π-π stacking interactions with biological targets.
    Use combinatorial libraries to systematically vary substituents and apply QSAR models (e.g., CoMFA) to predict activity .

Basic: What reaction conditions minimize byproducts during synthesis?

  • Temperature control : Heating at 140°C in sealed tubes prevents decomposition of volatile cyclopropylmethyl intermediates.
  • Solvent selection : High-boiling solvents (e.g., DMF) improve reaction homogeneity.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions with boronic acids (see ) .

Advanced: How can computational modeling predict the compound’s interaction with neurological targets?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding stability, while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For anticonvulsant targets (e.g., GABA receptors), homology modeling based on cryo-EM structures (PDB: 6X3T) identifies key binding residues. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Advanced: What experimental designs address discrepancies in environmental stability data?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS degradation profiling : Identify major degradation products (e.g., sulfoxide formation).
  • Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to assess acute/chronic toxicity in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(cyclopropylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.